molecular formula C13H18N4OS B5546633 N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

Cat. No. B5546633
M. Wt: 278.38 g/mol
InChI Key: KONBKFWHCKWOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide, also known as CPDPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPDPAH is a yellow powder that is synthesized through a complex chemical process.

Scientific Research Applications

  • Synthesis of Cytotoxic Heterocyclic Compounds : A study by Shaker and Marzouk (2016) in "Molecules" describes the synthesis of various heterocyclic compounds, including oxoindolinylidene, dimethylpyrazolyl, and others, starting from an acetohydrazide derivative. These compounds were tested against various human tumor cell lines and also evaluated as antioxidants, showing satisfactory activity (Shaker & Marzouk, 2016).

  • Antitumor and Anti-HCV Agents : A publication in "Archiv der Pharmazie" by El‐Hawash et al. (2006) discusses the synthesis of acetylpyridinehydrazones derived from cyanoacetic acid hydrazide. These compounds were evaluated for their anticancer activity and effect on the replication of hepatitis-C virus (HCV) in vitro. Some of the compounds showed promising activity against various cancer cell lines and HCV (El‐Hawash, Abdel Wahab, & El‐Demellawy, 2006).

  • Antitumor and Antioxidant Agents : Aly et al. (2010) in "Archiv der Pharmazie" explored the synthesis of thienopyrimidines derivatives, showing high inhibition of Hep-G2 cell growth and suggesting their potential as specific antitumor agents against Hep-G2 cells (Aly et al., 2010).

  • CDK Inhibitors in Cancer Treatment : Wang et al. (2004) in "Journal of Medicinal Chemistry" reported the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds exhibited antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, making them relevant in cancer treatment (Wang et al., 2004).

  • Antimicrobial Agents : Bondock, Khalifa, and Fadda (2007) in "European Journal of Medicinal Chemistry" synthesized various thiazole, thiazolidinone, and thiazoline derivatives, starting from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde. These compounds were evaluated as antimicrobial agents (Bondock, Khalifa, & Fadda, 2007).

properties

IUPAC Name

N-(cyclopentylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9-7-10(2)15-13(14-9)19-8-12(18)17-16-11-5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONBKFWHCKWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(Cyclopentylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-acetamide

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